molecular formula C9H18O B12609115 (6S)-6-Methyloct-7-en-1-ol CAS No. 648409-53-4

(6S)-6-Methyloct-7-en-1-ol

Cat. No.: B12609115
CAS No.: 648409-53-4
M. Wt: 142.24 g/mol
InChI Key: PSMYVXFLNIFZND-SECBINFHSA-N
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Description

(6S)-6-Methyloct-7-en-1-ol is an organic compound with the molecular formula C9H18O It is a chiral alcohol with a double bond in its structure, making it an interesting subject for various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-Methyloct-7-en-1-ol can be achieved through several methods. One common approach involves the reduction of (6S)-6-Methyloct-7-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-Methyloct-7-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The double bond in the compound can be reduced to form the saturated alcohol using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: (6S)-6-Methyloct-7-en-1-one or (6S)-6-Methyloct-7-en-1-al.

    Reduction: (6S)-6-Methyloctan-1-ol.

    Substitution: (6S)-6-Methyloct-7-en-1-chloride or (6S)-6-Methyloct-7-en-1-bromide.

Scientific Research Applications

(6S)-6-Methyloct-7-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical reactivity.

Mechanism of Action

The mechanism of action of (6S)-6-Methyloct-7-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cell function or metabolism. The double bond and hydroxyl group in its structure allow it to participate in various biochemical pathways, potentially affecting molecular targets such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-Methyloct-7-en-1-ol: The enantiomer of (6S)-6-Methyloct-7-en-1-ol, differing only in the spatial arrangement of atoms around the chiral center.

    (6S)-6-Methyloctan-1-ol: A saturated analog of this compound, lacking the double bond.

    (6S)-6-Methyloct-7-en-1-one: The corresponding ketone, which can be reduced to form this compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

CAS No.

648409-53-4

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(6S)-6-methyloct-7-en-1-ol

InChI

InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3/t9-/m1/s1

InChI Key

PSMYVXFLNIFZND-SECBINFHSA-N

Isomeric SMILES

C[C@@H](CCCCCO)C=C

Canonical SMILES

CC(CCCCCO)C=C

Origin of Product

United States

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